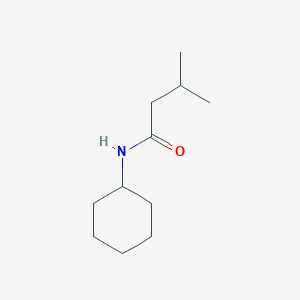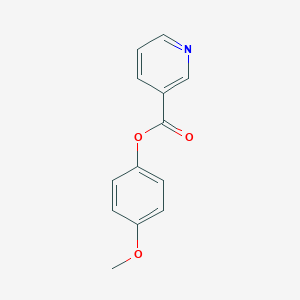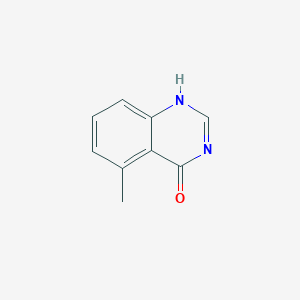
5-Méthyl-4-quinazolone
Vue d'ensemble
Description
5-Methyl-4-quinazolone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of 5-Methyl-4-quinazolone consists of a quinazoline ring system with a methyl group attached to the fifth position and a carbonyl group at the fourth position. This compound has garnered attention due to its potential pharmacological properties and applications in various scientific fields.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for developing new therapeutic agents.
Medicine: Due to its pharmacological properties, 5-Methyl-4-quinazolone is investigated for its potential use in treating diseases such as cancer, inflammation, and neurological disorders.
Mécanisme D'action
Target of Action
5-Methyl-4-quinazolone, a derivative of quinazolinone, is known to interact with various targets in the body. Quinazolinones are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . They have been found to exhibit a wide range of biopharmaceutical activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic . .
Mode of Action
For instance, some quinazolinone derivatives have been found to exhibit good luminescence properties, making them promising candidates for use as fluorescent probes and biological imaging reagents .
Biochemical Pathways
Quinazolinones are known to affect a wide range of biological activities, suggesting that they likely interact with multiple biochemical pathways .
Pharmacokinetics
Quinazolinones, in general, are known for their stability and relatively easy methods for preparation . Their lipophilicity helps quinazolinones penetrate through the blood-brain barrier, making them suitable for targeting different central nervous system diseases .
Result of Action
Quinazolinones and their derivatives have been associated with a wide range of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and more .
Action Environment
The stability of quinazolinones and their ability to penetrate the blood-brain barrier suggest that they may be relatively resilient to environmental factors .
Analyse Biochimique
Biochemical Properties
5-Methyl-4-quinazolone, like other quinazoline derivatives, interacts with various enzymes, proteins, and other biomolecules, influencing biochemical reactions. Quinazolines and quinazolinones emerged as a privileged class of nitrogen-containing heterocyclic scaffolds; exhibits a broad spectrum of pharmacological activities . The exact nature of these interactions and the specific biomolecules that 5-Methyl-4-quinazolone interacts with may vary depending on the specific biochemical context.
Cellular Effects
5-Methyl-4-quinazolone has been shown to have significant effects on various types of cells and cellular processes. For instance, quinazolinone derivatives have shown promising antimicrobial properties and structure-activity relationships (SAR) of various quinazolinone derivatives . The influence of 5-Methyl-4-quinazolone on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, is an active area of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-quinazolone typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method includes the reaction of anthranilic acid with acetic anhydride to form 2-methyl-4H-benzo[d][1,3]oxazin-4-one, which is then subjected to cyclization under acidic conditions to yield 5-Methyl-4-quinazolone .
Industrial Production Methods: Industrial production of 5-Methyl-4-quinazolone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-4-quinazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different substituents.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming hydroquinazolinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinazolinones, hydroquinazolinones, and other derivatives with potential biological activities .
Comparaison Avec Des Composés Similaires
Quinazoline: A parent compound with a similar ring structure but without the carbonyl group.
4-Quinazolinone: A closely related compound with the carbonyl group at the fourth position but without the methyl group at the fifth position.
2-Methyl-4-quinazolinone: Another derivative with a methyl group at the second position instead of the fifth.
Uniqueness: 5-Methyl-4-quinazolone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazolinone derivatives. Its ability to undergo various chemical reactions and its potential pharmacological properties make it a valuable compound for scientific research and industrial applications .
Propriétés
IUPAC Name |
5-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-3-2-4-7-8(6)9(12)11-5-10-7/h2-5H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDDCBOOHGDLBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474260 | |
| Record name | 5-Methyl-4-quinazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75844-41-6 | |
| Record name | 5-Methyl-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75844-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-4-quinazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


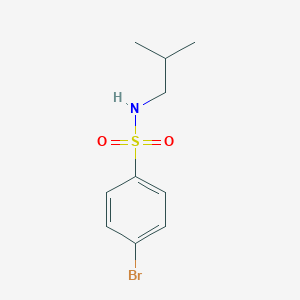

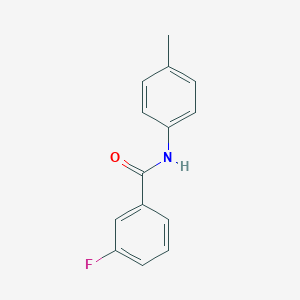
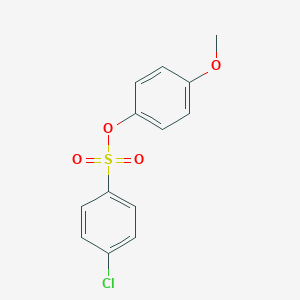
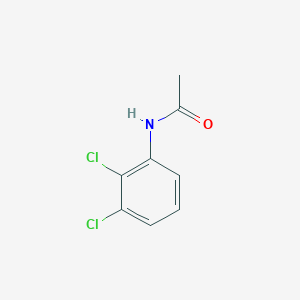
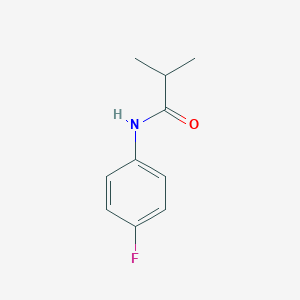
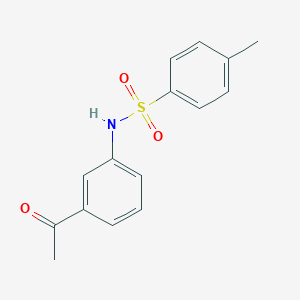
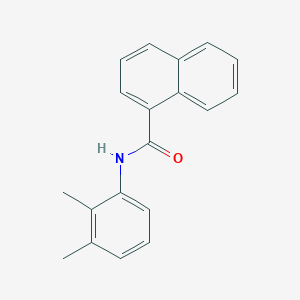
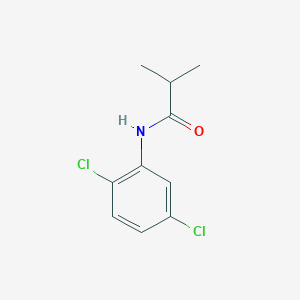
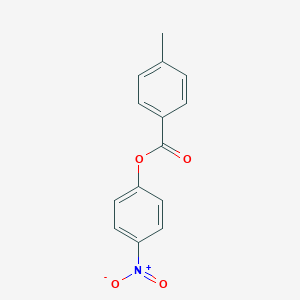
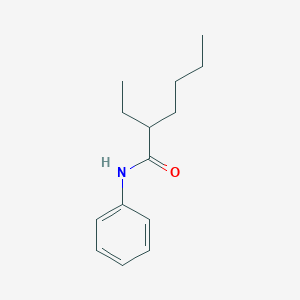
![2-[(2-methylphenoxy)methyl]benzoic Acid](/img/structure/B185226.png)
